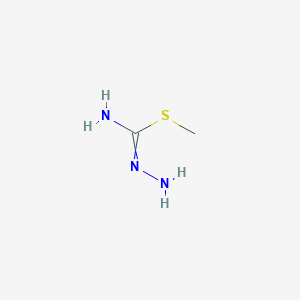

Methyl hydrazinecarbimidothioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

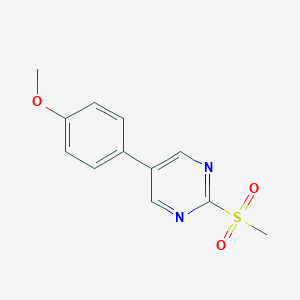

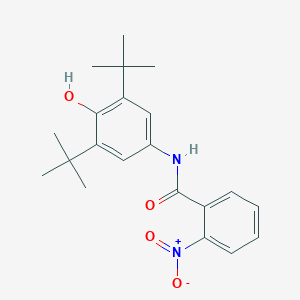

“Methyl hydrazinecarbimidothioate” is a chemical compound that is used for research and development purposes . It is also known as “methyl N-(2,6-dimethylphenyl)hydrazinecarbimidothioate hydroiodide” with a molecular weight of 337.228 .

Synthesis Analysis

The synthesis of this compound has been mentioned in a paper where it was used as a starting material . The synthesis commenced from this compound hydroiodide which was subjected to reaction with glyoxal derivatives .Chemical Reactions Analysis

“this compound” has been used in the synthesis of 3-vinyl-1,2,4-triazines derivatives . These derivatives exhibit selectivity towards cysteine and specific strained alkynes, enabling conjugate addition and inverse electron-demand Diels–Alder (IEDDA) reactions .Wissenschaftliche Forschungsanwendungen

Tumor Suppressor Gene Reactivation

Methyl hydrazinecarbimidothioate derivatives, such as hydralazine, have been studied for their potential in reactivating tumor suppressor genes in cancer therapy. Research indicates that hydralazine can demethylate and re-express genes like ER, RARbeta, and p16 in cultured cells and mice, showcasing its potential as an anticancer treatment. This re-expression of genes was found to be functional, indicating promising clinical applications in increasing the efficacy of current biological or chemotherapeutic treatments (Segura-Pacheco et al., 2003).

Fluorescent Probe Development

Hydrazine derivatives are integral in the development of fluorescent probes for environmental and biological applications. A study on a next-generation fluorescent probe demonstrates that hydrazine allows for traceable, fast, and intuitive fluorescence transformation in various environments. This advancement is pivotal for real-time sensing, soil analysis, and two-photon tissue imaging, significantly enhancing the practical application of such probes in diverse fields (Jung et al., 2019).

Anticancer Properties

This compound and its derivatives have demonstrated significant anticancer properties. For instance, methyl-2-arylidene hydrazinecarbodithioates exhibit cytostatic and antiviral activity, significantly inhibiting human promyelocytic leukemia cells. These compounds have also shown inhibitory effects on human embryonic lung fibroblast proliferation, highlighting their potential in cancer treatment (Mahapatra et al., 2013).

Chemical Reaction Analysis

Hydrazine derivatives are crucial in understanding chemical reactions under various conditions. A study using the ReaxFF reactive force field investigated the decomposition of hydrazine and its derivatives, revealing insights into the mechanisms and rates of these reactions. This research is significant in understanding the chemical processes in both bulk and catalytic decomposition of reactive species (Zhang et al., 2009).

Computational Chemistry

In computational chemistry, the structure and reactivity of Methyl hydrazinecarbodithioate have been investigated through quantum chemical calculations. These studies focus on geometry optimization, vibration frequencies, and electronic structure parameters, providing a deeper understanding of the conformational behavior and stability of different conformers (Singh et al., 2018).

Safety and Hazards

Eigenschaften

CAS-Nummer |

44387-06-6 |

|---|---|

Molekularformel |

C2H7N3S |

Molekulargewicht |

105.17 g/mol |

IUPAC-Name |

methyl N'-aminocarbamimidothioate |

InChI |

InChI=1S/C2H7N3S/c1-6-2(3)5-4/h4H2,1H3,(H2,3,5) |

InChI-Schlüssel |

WQUPOMUBXOPGSN-UHFFFAOYSA-N |

Isomerische SMILES |

CS/C(=N/N)/N |

SMILES |

CSC(=NN)N |

Kanonische SMILES |

CSC(=NN)N |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-propyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B386165.png)

![1-[2,3,5-Trifluoro-4,6-bis(trifluoromethyl)phenyl]hydrazine](/img/structure/B386176.png)

![3-(4-methoxyphenyl)-2,5,7-trimethyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B386179.png)

![2,4-Ditert-butyl-6-[(4-hydroxybenzylidene)amino]phenol](/img/structure/B386182.png)

![N-(4-chlorophenyl)-N-[1-(1-cyclohexyl-1H-tetraazol-5-yl)cyclohexyl]amine](/img/structure/B386184.png)

![1,3-dimethyl-1,3-dihydro-2H-cyclopenta[gh]perimidin-2-one](/img/structure/B386187.png)